

comparing Tris(2-methoxyethyl)borate with other borate esters

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Compound of Interest

Compound Name: *Tris(2-methoxyethyl)borate*

Cat. No.: *B079444*

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Comparison in Lithium-Ion Battery Electrolytes

The performance of borate esters as electrolyte solvents or additives is critical for the development of next-generation lithium-ion batteries, particularly in stabilizing the electrode-electrolyte interface and enhancing ion transport. This section compares the key electrochemical properties of **Tris(2-methoxyethyl)borate** (TMEB) with its fluorinated and non-fluorinated analogs.

Quantitative Data

Borate Ester	Chemical Formula	Lithium Salt Solubility (in 1 M LiFSA)	Lithium Transference Number (t+)	Coulombic Efficiency (%)	Oxidative Stability (V vs. Li/Li+)
Tris(2-methoxyethyl)borate (TMEB)	$B(OCH_2CH_2OCH_3)_3$	~1 M[1][2]	0.43[1]	51.7[1][2]	~4.2[1]
Triethyl Borate (TEB)	$B(OCH_2CH_3)_3$	<0.5 M[1]	-	-	Inferior to TMEB[1]
Tris(2-fluoroethyl)borate (TFEB)	$B(OCH_2CH_2F)_3$	~1 M[1]	0.54[1]	97.1[1][2]	>4.5[1]
Tris(2,2,2-trifluoroethyl)borate (TTFEB)	$B(OCH_2CF_3)_3$	<0.5 M[1][2]	-	-	-

Experimental Protocols

Lithium Salt Solubility: The solubility of lithium bis(fluorosulfonyl)imide (LiFSA) in each borate ester was determined by preparing supersaturated solutions and allowing them to equilibrate at room temperature. The concentration of the clear supernatant was then measured to determine the solubility limit.[1][2]

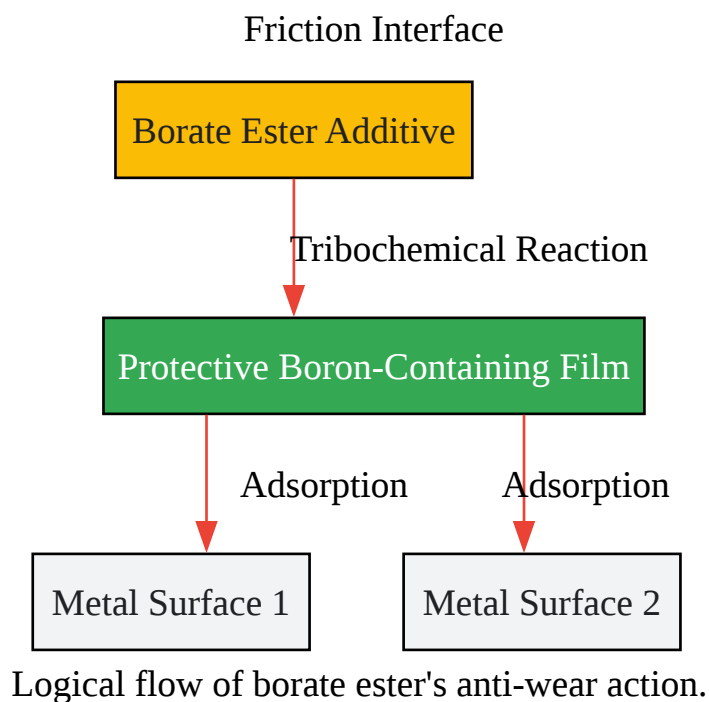
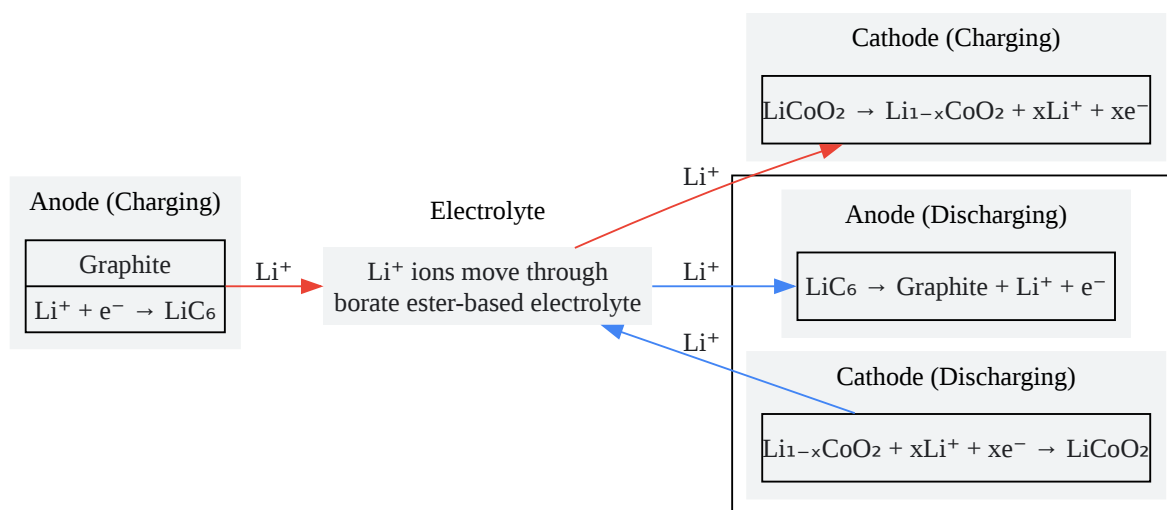
Lithium Transference Number (t+): The lithium transference number was determined using the Bruce-Vincent method, which is a widely used electrochemical technique for polymer electrolytes.[1] This method involves the polarization of a symmetrical lithium cell (Li | electrolyte | Li) with a small DC voltage and measuring the initial and steady-state currents. The transference number is calculated from these values along with the initial and steady-state interfacial resistances obtained from AC impedance measurements.

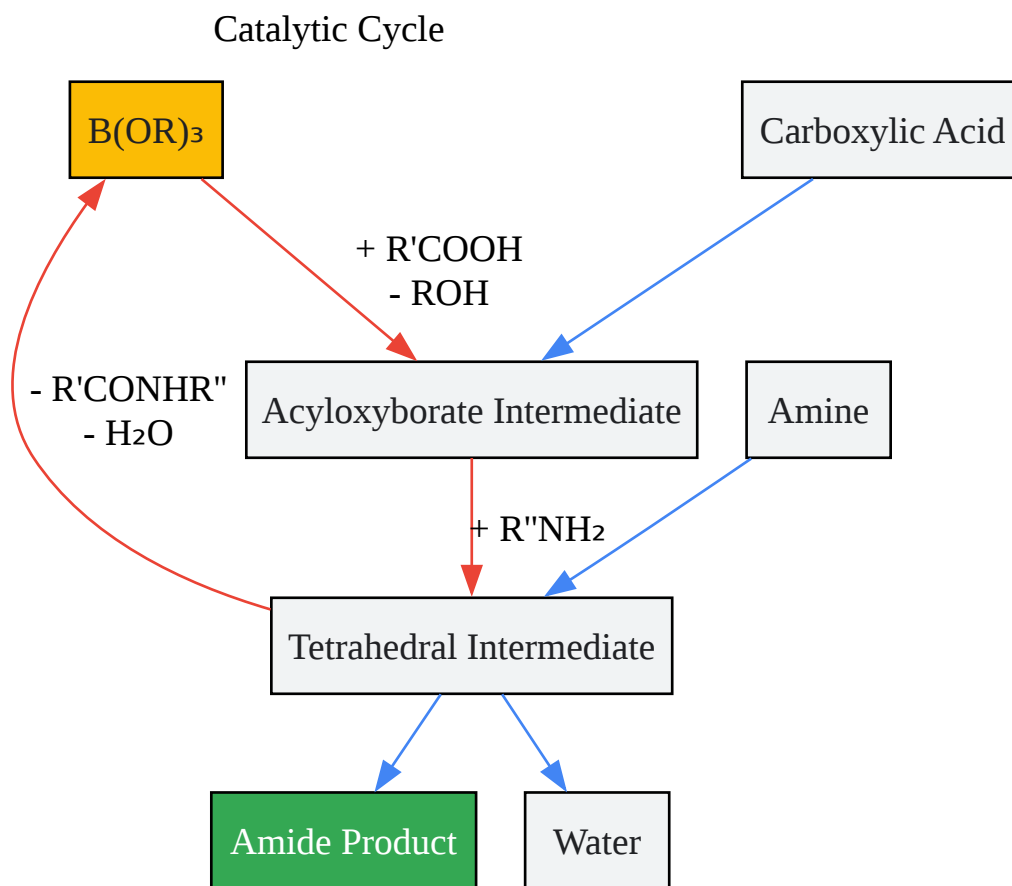
Coulombic Efficiency: The Coulombic efficiency of lithium metal cycling was evaluated using a modified Aurbach protocol. This involves plating and stripping lithium on a copper electrode at a

specific current density (e.g., 0.1 mA cm⁻²) and measuring the ratio of the charge passed during stripping to the charge passed during plating over multiple cycles.[\[2\]](#)

Oxidative Stability: The oxidative stability was determined by linear sweep voltammetry (LSV) using a three-electrode cell with a lithium metal reference and counter electrode and a stainless steel or platinum working electrode. The potential at which a significant increase in current is observed is taken as the oxidative stability limit of the electrolyte.[\[1\]](#)

Visualization of Lithium-Ion Battery Operation





Proposed catalytic cycle for borate ester-mediated amidation.

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References

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- 2. Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06228G [pubs.rsc.org]
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